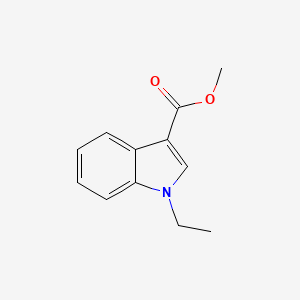
Methyl 1-ethylindole-3-carboxylate
概要
説明
Methyl 1-ethylindole-3-carboxylate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Applications
Methyl 1-ethylindole-3-carboxylate exhibits a range of biological activities that make it valuable for research and therapeutic development.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. They have been shown to inhibit various bacterial strains, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Indole derivatives are being investigated for their potential anticancer effects. Studies suggest that this compound can induce apoptosis in cancer cells by modulating cell cycle regulation and inhibiting pro-inflammatory pathways .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes associated with disease processes. For instance, it may act as a nitric oxide synthase inhibitor, which is relevant in cardiovascular diseases .
Therapeutic Potential
The therapeutic potential of this compound extends to several areas:
Pharmaceutical Development
The compound serves as a building block for synthesizing more complex molecules with enhanced biological activity. Its derivatives are being explored for use in developing drugs targeting various diseases, including cancer and infections .
Agrochemical Applications
Given its biological activity, this compound is also being evaluated for applications in agrochemicals, particularly as a potential pesticide or herbicide due to its antimicrobial properties.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
methyl 1-ethylindole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-13-8-10(12(14)15-2)9-6-4-5-7-11(9)13/h4-8H,3H2,1-2H3 |
InChIキー |
VVKGPGIOVJYAHI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













